(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride
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Overview
Description
(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride is a chemical compound known for its unique bicyclic structure. This compound is characterized by a bicyclo[2.2.1]heptane ring system with a sulfonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the sulfonyl chloride group: This step involves the chlorosulfonation of the bicyclic ketone intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Diels-Alder reactions followed by chlorosulfonation under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Sulfonamides, sulfonate esters, and sulfonothioates.
Reduction: Alcohol derivatives.
Oxidation: Sulfonic acids.
Scientific Research Applications
(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The ketone group can participate in redox reactions, further expanding its utility in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride: A stereoisomer with similar reactivity but different spatial arrangement.
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonic acid: An oxidized form with a sulfonic acid group instead of sulfonyl chloride.
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-thiol: A thiol derivative with different reactivity.
Uniqueness
(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride is unique due to its specific stereochemistry and the presence of both a ketone and a sulfonyl chloride group. This combination of functional groups allows for diverse chemical reactivity and applications in various fields of research.
Properties
CAS No. |
212962-15-7 |
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Molecular Formula |
C9H13ClO3S |
Molecular Weight |
236.72 g/mol |
IUPAC Name |
(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H13ClO3S/c1-8(2)6-3-4-9(8,7(11)5-6)14(10,12)13/h6H,3-5H2,1-2H3/t6-,9-/m1/s1 |
InChI Key |
PNLNPVGEDHRLSM-HZGVNTEJSA-N |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2)S(=O)(=O)Cl)C |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)S(=O)(=O)Cl)C |
Origin of Product |
United States |
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